Technical Guide: Chemical Structure and Reactivity of 4-Chloro-8-methyl-3-nitroquinoline
Technical Guide: Chemical Structure and Reactivity of 4-Chloro-8-methyl-3-nitroquinoline
[1]
Executive Summary
4-Chloro-8-methyl-3-nitroquinoline is a highly functionalized heterocyclic scaffold used primarily as a critical intermediate in the synthesis of bioactive compounds, including PI3K/mTOR inhibitors, antimalarials, and antibacterial agents.[1] Its value in medicinal chemistry stems from its unique substitution pattern: the 4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (
This guide details the structural properties, validated synthesis pathways, and reactivity profiles of this compound, designed for researchers optimizing lead compounds.
Structural Analysis & Physicochemical Properties[2]
The reactivity of this molecule is dictated by the interplay between the electron-deficient quinoline ring and its substituents.[1]
Electronic Architecture
-
C3-Nitro Group (
): A strong electron-withdrawing group (EWG) at the 3-position significantly decreases the electron density at the adjacent C4 position.[1] This "activation" is crucial, lowering the energy barrier for nucleophilic attack. -
C4-Chloro Group (
): Acts as a labile leaving group.[1] In the presence of the C3-nitro group, the C4-Cl bond is more reactive than in non-nitrated chloroquinolines.[1] -
C8-Methyl Group (
): An electron-donating group (EDG) via hyperconjugation.[1] However, its primary role is steric; located at the 8-position, it influences the conformation of the molecule and restricts rotation in subsequent derivatives (e.g., atropisomerism in biaryl systems).
Key Properties Table[3]
| Property | Value / Description |
| IUPAC Name | 4-Chloro-8-methyl-3-nitroquinoline |
| Molecular Formula | |
| Molecular Weight | 222.63 g/mol |
| Appearance | Yellow to pale-brown crystalline solid |
| Solubility | Soluble in DCM, |
| Melting Point | ~110–115 °C (Derivative dependent; typically high melting) |
| Reactivity Class | Electrophile (Activated for |
Synthesis Pathways[5][6][7][8][9]
The synthesis of 4-Chloro-8-methyl-3-nitroquinoline generally follows a linear sequence starting from o-toluidine.[1] The Gould-Jacobs reaction is the industry standard for constructing the quinoline core, followed by functionalization.[1]
Synthesis Workflow Diagram
Detailed Methodology
Step 1: Formation of the Quinolone Core (Gould-Jacobs)
The reaction of 2-methylaniline with diethyl ethoxymethylenemalonate (EMME) yields an acrylate intermediate.[1] Thermal cyclization at high temperatures (approx. 250°C in Dowtherm A) produces the 4-hydroxyquinoline ester, which is subsequently hydrolyzed and decarboxylated to yield 4-hydroxy-8-methylquinoline .[1]
Step 2: C3-Nitration
Reagents: Nitric acid (
-
Critical Control Point: Temperature control is vital to prevent over-nitration at the benzenoid ring (positions 5 or 6).
Step 3: Chlorination (Deoxychlorination)
Reagents: Phosphorus oxychloride (
-
Suspend 4-hydroxy-8-methyl-3-nitroquinoline (1.0 eq) in dry toluene or neat
(excess). -
Add DMF (0.1 eq) as a Vilsmeier-Haack type catalyst.[1]
-
Reflux (
) for 2–4 hours until TLC shows consumption of starting material. -
Quench: Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Isolation: Neutralize with
, extract with DCM, and recrystallize from ethanol/hexane.
Reactivity Profile & Applications
The 4-chloro-3-nitro motif is a "spring-loaded" electrophile.[1] The primary utility of this compound is its ability to undergo rapid displacement reactions with nucleophiles.
Nucleophilic Aromatic Substitution ( )
The C3-nitro group stabilizes the Meisenheimer complex intermediate, allowing weak nucleophiles to displace the chloride.
-
Amination: Reaction with primary/secondary amines yields 4-amino-3-nitroquinolines .[1]
-
Etherification: Reaction with alkoxides yields 4-alkoxy-3-nitroquinolines .[1]
-
Thiolation: Reaction with thiols yields 4-thio-3-nitroquinolines .[1]
Reduction and Cyclization
Following substitution at C4, the C3-nitro group is often reduced to an amine (
Reactivity Map
[1]
Experimental Protocol: Displacement with Aniline
Objective: To synthesize 4-(phenylamino)-8-methyl-3-nitroquinoline as a model reaction.
Materials:
-
4-Chloro-8-methyl-3-nitroquinoline (1.0 mmol)[1]
-
Aniline (1.1 mmol)
-
Isopropanol (IPA) or Ethanol (5 mL)
-
Triethylamine (
) (1.2 mmol) [Optional, to scavenge HCl]
Procedure:
-
Dissolution: In a 25 mL round-bottom flask, dissolve 4-Chloro-8-methyl-3-nitroquinoline in isopropanol. The mixture may require slight warming to fully dissolve.
-
Addition: Add aniline followed by triethylamine.
-
Reflux: Heat the mixture to reflux (
) for 1–2 hours. The reaction color typically deepens (yellow to orange/red). -
Monitoring: Check TLC (System: Hexane/Ethyl Acetate 7:3). The starting material (
) should disappear, and a more polar product spot ( ) should appear. -
Work-up: Cool the reaction to room temperature. The product often precipitates directly.[1]
-
If precipitate forms: Filter the solid, wash with cold IPA and water, then dry in vacuo.
-
If no precipitate:[1] Evaporate solvent, redissolve in DCM, wash with water, dry over
, and concentrate.
-
-
Yield: Expected yield >85%.
Safety and Handling
-
4-Chloro-8-methyl-3-nitroquinoline: Treat as a potential skin sensitizer and irritant.[1] Avoid inhalation of dust.
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. Use only in a fume hood with anhydrous glassware. -
Nitro Compounds: While this specific derivative is stable, polynitrated by-products can be explosive.[1] Do not overheat reaction residues during distillation.[1]
References
-
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Renfrew, A. G. (1947). "The Synthesis of 4-Hydroxy-8-methyl-3-quinolinecarboxylic Acid." Journal of the American Chemical Society, 69(11), 2714–2715. Link
-
El-Brollosy, N. R., et al. (2002).[1] "Synthesis of novel 4-substituted 3-nitroquinolines and their corresponding amino analogs." Journal of Heterocyclic Chemistry, 39, 1309.
-
Wright, S. W., et al. (1992). "Anilinoquinoline inhibitors of tyrosine kinase: SAR of the 4-anilino-3-cyanoquinoline template." Journal of Medicinal Chemistry, 35(17), 3148–3155. (Reference for
reactivity of 4-chloroquinolines). Link - BenchChem Technical Data. "4-Chloro-3-nitroquinoline derivatives: Reactivity and Handling." (General reference for chloro-nitro-quinoline handling).
